2'-Hydroxy-5'-methylchalcone

Description

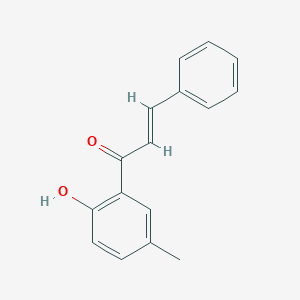

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-12-7-9-15(17)14(11-12)16(18)10-8-13-5-3-2-4-6-13/h2-11,17H,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAVQKLQOSHOPN-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1775-98-0 | |

| Record name | MLS002707316 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for 2'-Hydroxy-5'-methylchalcone

The primary and most well-established method for synthesizing this compound is the Claisen-Schmidt condensation. However, researchers have also explored alternative techniques to improve efficiency and yield.

Claisen-Schmidt Condensation as a Primary Route

The Claisen-Schmidt condensation is the most common and straightforward method for synthesizing 2'-hydroxychalcones. taylorandfrancis.comnih.gov This base-catalyzed reaction involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde. nih.govnih.gov In the case of this compound, the reaction proceeds between 2'-hydroxy-5'-methylacetophenone (B74881) and benzaldehyde. researchgate.net

The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol (B145695) or methanol. ekb.eginnovareacademics.in The base deprotonates the α-carbon of the acetophenone (B1666503), forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones. The reaction mixture is usually stirred at room temperature for several hours, and the product is then precipitated by acidification. ekb.eg

Several factors can influence the efficiency of the Claisen-Schmidt condensation, including the choice of base, solvent, and reaction temperature. Studies have shown that using NaOH as a catalyst and isopropyl alcohol as a solvent can provide good yields. ajrconline.org Furthermore, maintaining a low temperature (around 0°C) has been found to improve both the yield and purity of the resulting chalcone (B49325). ajrconline.org

Exploration of Alternative Condensation Techniques

While the conventional Claisen-Schmidt condensation is widely used, alternative methods have been investigated to enhance reaction rates and yields. One such approach involves the use of microwave irradiation. nih.gov Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, often from hours to minutes, and improved yields. nih.govnepjol.info

Another explored avenue is the use of different catalytic systems. For instance, solid supports like silica (B1680970) gel and catalysts such as magnesium oxide (MgO) and Lewis acids have been employed to facilitate the cyclization of 2'-hydroxychalcones to flavanones, a reaction that proceeds via the chalcone intermediate. nepjol.info Additionally, the use of a "proton sponge," a type of tertiary amine, has been shown to effectively catalyze the isomerization of 2'-hydroxychalcones into their corresponding flavanone (B1672756) derivatives. nih.gov More environmentally friendly approaches, such as sonochemical methods utilizing ultrasound irradiation in conjunction with catalysts like activated carbons, have also been developed to promote the Claisen-Schmidt condensation. taylorandfrancis.comnih.gov

Synthesis of Structural Analogs and Derivatives of this compound

The core structure of this compound can be chemically modified to produce a variety of analogs and derivatives. These modifications often involve the introduction of different substituents onto the aromatic rings or the transformation of the chalcone backbone into other heterocyclic systems.

Introduction of Halogen Substituents

Halogenated chalcones, which are not typically found in nature, can be synthesized through the Claisen-Schmidt condensation. researchgate.net The introduction of halogen atoms, such as chlorine or bromine, into the chalcone structure can significantly alter its electronic and steric properties. For example, the synthesis of 3'-bromo-5'-chloro-2'-hydroxychalcone involves the condensation of the appropriately halogenated 2'-hydroxyacetophenone with benzaldehyde. researchgate.net These halogenated derivatives are of interest for their potential to exhibit enhanced biological activities.

Synthesis of Heterocyclic Analogs

2'-Hydroxychalcones serve as versatile precursors for the synthesis of various heterocyclic compounds, most notably flavanones and flavones, which are important classes of flavonoids.

The intramolecular cyclization of 2'-hydroxychalcones leads to the formation of flavanones. nih.govekb.eg This isomerization is typically catalyzed by a base, which facilitates the nucleophilic attack of the 2'-hydroxyl group onto the α,β-unsaturated ketone system. ekb.eg The reaction can also be promoted by acid catalysts or photochemical methods. nih.gov For instance, this compound can be cyclized to form 6-methylflavanone.

Flavones can be synthesized from 2'-hydroxychalcones through oxidative cyclization. One common method involves the use of iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.in Alternatively, palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones, which can be derived from the corresponding chalcones, provides a versatile route to both flavones and flavanones. rsc.org The outcome of the palladium-catalyzed reaction, whether it yields a flavone (B191248) or a flavanone, can be controlled by the choice of oxidants and additives. rsc.org

Isoxazoline and Aurone (B1235358) Scaffolds

The chemical framework of this compound is readily amenable to transformations that yield more complex heterocyclic structures like isoxazolines and aurones.

Isoxazolines: The synthesis of isoxazolines can be achieved from chalcones, though often indirectly. A common route involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com More specifically, 5-hydroxy-2-isoxazolines can be prepared through protocols that serve as versatile methods for creating various synthons. nih.govmedicaljournal-ias.org The synthesis can proceed from oximes, which themselves can be derived from chalcones, using radical initiators like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) and different oxidants to achieve selectivity. researchgate.net This approach allows for the formation of 3,5-disubstituted and 3,5,5-trisubstituted 2-isoxazolines. researchgate.net

Aurones: Aurones are naturally occurring flavonoids that can be synthesized from 2'-hydroxychalcones through oxidative cyclization. nih.govchemijournal.com This reaction is a reliable method for aurone synthesis and is believed to proceed via the coordination of a transition metal salt to the double bond of the chalcone. chemijournal.com This coordination makes the α-carbon susceptible to an intramolecular electrophilic attack by the 2'-hydroxy group, leading to the formation of the aurone structure. chemijournal.com Several transition metal salts, including mercury(II) acetate (B1210297) (Hg(OAc)2), have proven effective for this transformation, yielding aurones in high yields. chemijournal.com For instance, refluxing a 2'-hydroxychalcone (B22705) in pyridine (B92270) with a molar equivalent of Hg(OAc)2 typically results in the aurone as the sole detectable product. chemijournal.com

Oxime Derivatives for Specific Research Applications

The carbonyl group of this compound can be reacted with hydroxylamine to form the corresponding oxime derivative. These oxime derivatives are not just simple modifications; they are key intermediates in the synthesis of other heterocyclic compounds. For example, oximes can be used to synthesize 5-hydroxy-2-isoxazolines through a process involving aliphatic δ-C(sp3)−H bond oxidation. researchgate.net This highlights the utility of converting chalcones to oximes for applications in synthetic organic chemistry, providing pathways to diverse molecular architectures.

Metal Complexation Research with Chalcone Derivatives

The 2'-hydroxy and carbonyl oxygen atoms of chalcone derivatives like this compound allow them to act as bidentate ligands, coordinating with various metal ions. ijasrm.com Research has explored the synthesis and characterization of metal complexes with transition metals such as zinc(II), cobalt(II), nickel(II), cadmium(II), and mercury(II). ijasrm.comijrpas.comresearchgate.net These complexes often exhibit a 1:2 metal-to-ligand stoichiometry. ijasrm.com The formation of these complexes is confirmed through techniques like FT-IR spectroscopy, which shows a characteristic metal-oxygen (M-O) band, and thermal analysis. ijasrm.comijrpas.com Such studies are driven by the potential for these metal complexes to possess enhanced or different biological and physical properties compared to the parent chalcone ligand. ijasrm.comnih.gov

| Metal Ion | Coordination Site | Stoichiometry (Metal:Ligand) | Resulting Geometry | Source |

| Zinc (II) | Hydroxy and Carbonyl Oxygen | 1:2 | Distorted Tetrahedral | ijasrm.com |

| Cadmium (II) | Hydroxy and Carbonyl Oxygen | 1:2 | Not Specified | ijrpas.com |

| Mercury (II) | Hydroxy and Carbonyl Oxygen | 1:2 | Not Specified | ijrpas.com |

| Cobalt (II) | Carbonyl Oxygen and C-O | Not Specified | Octahedral | researchgate.net |

| Nickel (II) | Carbonyl Oxygen and C-O | Not Specified | Octahedral | researchgate.net |

Reaction Conditions and Yield Optimization in Synthesis Research

The synthesis of 2'-hydroxychalcones is typically achieved through the Claisen-Schmidt condensation of an appropriate o-hydroxy acetophenone with a benzaldehyde. ajrconline.orgnih.gov Research has focused on optimizing reaction conditions to maximize yield and purity. Key parameters that are often varied include the choice of solvent, the type and quantity of base catalyst, reaction time, and temperature. ajrconline.org Studies have shown that sodium hydroxide (NaOH) is a highly effective catalyst compared to others like calcium hydroxide or lithium hydroxide. ajrconline.org The choice of solvent also plays a critical role, with isopropyl alcohol demonstrating superiority over solvents like methanol, ethanol, and dichloromethane (B109758) in certain studies. ajrconline.org Temperature has a drastic effect, with optimal yields sometimes obtained at 0°C. ajrconline.org

| Parameter | Condition | Effect on Yield/Purity | Source |

| Base Catalyst | 40% NaOH (20ml for 0.05mol) | Best catalytical activity | ajrconline.org |

| Solvent | Isopropyl Alcohol (50ml for 0.05mol) | Better yield than other common solvents | ajrconline.org |

| Temperature | 0°C | Best yield and purity obtained | ajrconline.org |

| Time | ~4 hours | Further stirring not significantly effective | ajrconline.org |

Microwave-Assisted Synthesis Approaches

To improve upon conventional synthetic methods, which can require long reaction times, microwave-assisted synthesis has emerged as a powerful alternative. nih.govmdpi.com This technique can significantly reduce reaction times, often from hours to minutes, and improve yields. nih.govmdpi.comnih.gov For instance, the synthesis of chalcones under microwave irradiation can be accomplished in as little as 30 minutes with high yields. nih.gov Microwave synthesis is performed in dedicated reactors that allow for precise control of temperature and pressure. pitt.edumdpi.com The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. pitt.edu This methodology has been successfully applied to various reactions, including the synthesis of chalcones and other heterocyclic compounds like 2-oxindoles, demonstrating its broad applicability and advantages in modern organic synthesis. nih.govmdpi.com

Investigations into Biological Activities and Underlying Mechanisms Preclinical Focus

Research on Antimicrobial Activities

Studies on the antimicrobial properties of chalcones have revealed notable efficacy, particularly from hydroxylated derivatives of 2'-Hydroxy-5'-methylchalcone.

Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Research into the antibacterial effects of chalcone (B49325) derivatives has shown significant activity, especially against Gram-positive bacteria. A key derivative, 2,4,2'-trihydroxy-5'-methylchalcone, has demonstrated potent antibacterial action. nih.gov It effectively inhibits the growth of various Gram-positive bacteria, including streptococci, staphylococci, and lactobacilli, with minimum inhibitory concentrations (MICs) ranging from 25.0 to 50.0 µg/mL. nih.gov

Specifically, against 20 strains of methicillin-resistant Staphylococcus aureus (MRSA), this trihydroxy- derivative showed MICs between 25.0 and 50.0 µg/mL. nih.gov In contrast, another derivative, 2'-hydroxy-2",5"-methylchalcone, was reported to have activity against Staphylococcus aureus but was not effective against the Gram-negative bacterium Escherichia coli. grafiati.com

The following table summarizes the antibacterial activity of 2,4,2'-trihydroxy-5'-methylchalcone based on available research data.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Streptococci | 25.0–50.0 µg/mL | nih.gov |

| Staphylococci | 25.0–50.0 µg/mL | nih.gov |

| Lactobacilli | 25.0–50.0 µg/mL | nih.gov |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 25.0–50.0 µg/mL | nih.gov |

Investigations into the antibacterial mechanism of 2,4,2'-trihydroxy-5'-methylchalcone indicate that it functions with a bactericidal action. nih.gov A primary mechanism involves damaging the bacterial cell membrane, leading to the leakage of intracellular components, such as 260 nm-absorbing substances from streptococcal cells. nih.gov

Further mechanistic studies on its effect against MRSA revealed that at a concentration of 25.0 µg/mL, it completely inhibited the incorporation of radiolabelled thymidine (B127349) and uridine (B1682114) into bacterial cells. nih.gov This finding suggests that the compound interferes with macromolecular biosynthesis, specifically the synthesis of DNA and RNA, which contributes to its bacteriostatic effect at these concentrations. nih.gov

Antifungal Efficacy Against Fungal Species (e.g., Candida spp.)

The antifungal potential of hydroxychalcones has been evaluated, with studies highlighting the importance of the substitution pattern on their activity. Research has shown that the presence of hydroxyl groups on the chalcone scaffold is crucial for inhibiting the growth of Candida species. nih.govresearchgate.net

Among several derivatives tested, 2,4,2'-trihydroxy-5'-methylchalcone displayed the most intensive anti-Candida activity. nih.govresearchgate.netcore.ac.uk Its efficacy against both the primary and secondary causative agents of denture stomatitis, including Candida albicans and various oral bacteria, suggests its potential as a therapeutic agent for this condition. nih.gov

Research on Anticancer and Cytotoxic Effects

Chalcones, including 2'-hydroxychalcone (B22705) and its analogs, have been a subject of extensive research for their potential anticancer properties. ontosight.ai These compounds have been found to exhibit cytotoxic effects against various cancer cell lines, acting through multiple molecular mechanisms. ontosight.ainih.gov

Evaluation in Cancer Cell Line Models

The cytotoxic activity of 2'-hydroxychalcone and its derivatives has been demonstrated across a spectrum of human cancer cell lines in preclinical studies. 2'-Hydroxychalcone, specifically, has shown significant cytotoxicity against breast cancer cell lines. nih.gov

Other related chalcones have also shown broad-spectrum anticancer activity. For instance, 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone was effective against liver, pancreatic, leukemia, cervical, and lung cancer cell lines. oup.com Similarly, a novel 2′,3,4-trihydroxy-4′,6′-dimethoxy chalcone was tested against prostate, cervical, and breast cancer cell lines, with the triple-negative breast cancer (TNBC) cell line, MDA-MB-231, showing the highest sensitivity. mdpi.com

The table below details the cancer cell lines that have been evaluated in studies involving 2'-hydroxychalcone and its closely related derivatives.

| Compound | Cancer Cell Line | Cancer Type | Reference |

| 2'-Hydroxychalcone | MCF-7 | Breast Cancer | nih.gov |

| 2'-Hydroxychalcone | CMT-1211 | Canine Mammary Tumor | nih.gov |

| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | SMMC-7721 | Liver Cancer | oup.com |

| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | 8898 | Pancreatic Cancer | oup.com |

| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | K562 | Chronic Leukaemia | oup.com |

| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | HeLa | Cervical Cancer | oup.com |

| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | 95-D | Lung Carcinoma | oup.com |

| 2′,3,4-trihydroxy-4′,6′-dimethoxy chalcone | MDA-MB-231 | Triple-Negative Breast Cancer | mdpi.com |

Molecular Mechanisms of Antineoplastic Action

Research into the molecular basis of the anticancer effects of 2'-hydroxychalcone has revealed its ability to induce both autophagy and apoptosis in breast cancer cells. nih.gov The underlying mechanism for this activity is linked to the inhibition of the pro-survival NF-κB (nuclear factor kappa B) signaling pathway. nih.gov By suppressing this pathway, 2'-hydroxychalcone can inhibit cancer cell proliferation, migration, and invasion. nih.gov

Studies on other cytotoxic chalcone derivatives have identified additional mechanisms. For example, the anticancer activity of a tri-hydroxy-di-methoxy chalcone in the highly sensitive MDA-MB-231 breast cancer cell line was associated with the regulation of the mitochondrial membrane potential. mdpi.com This compound was found to activate pro-apoptotic proteins while reducing the levels of anti-apoptotic proteins, thereby triggering the intrinsic pathway of apoptosis. mdpi.com Molecular modeling suggested a consistent interaction with the anti-apoptotic protein Bcl-2. mdpi.com Generally, the p53 tumor suppressor pathway is another target for some chalcones, which can modulate the p53/MDM2 interaction, although this may not be the primary mechanism for all chalcones. nih.gov

Induction of Programmed Cell Death (Apoptosis)

Chalcones, as a class of compounds, are widely recognized for their ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netresearchgate.net This is a crucial mechanism for their anticancer effects. Studies on various 2'-hydroxychalcone derivatives have demonstrated their capacity to trigger this cell death pathway.

In a notable study, a series of synthesized 2'-hydroxychalcones were evaluated for their effects on human colon carcinoma (HCT116) cells. Several of these derivatives were found to be potent inducers of apoptosis. nih.govresearchgate.net For instance, treatment with the 2'-hydroxychalcone derivatives designated as C1, C2, and C3 resulted in more than 30% of HCT116 cells undergoing apoptosis, as confirmed by Acridine Orange/Ethidium Bromide (AO/EB) and Annexin V staining methods. nih.govresearchgate.net

Activation of Caspase Pathways

The process of apoptosis is executed by a family of cysteine proteases known as caspases. The activation of this caspase cascade is a hallmark of apoptosis. researchgate.net Research on specific chalcone derivatives illustrates their role in initiating this cascade.

For example, the synthetic chalcone derivative 2-hydroxy-3′,5,5′-trimethoxychalcone (DK-139) has been shown to trigger apoptosis through the activation of the caspase cascade in A549 human lung cancer cells. researchgate.net Investigations revealed that DK-139 treatment leads to the processing and activation of caspase-2. mdpi.com While direct evidence for this compound is not available, these findings on a related chalcone underscore a common mechanistic pathway for this compound class.

Modulation of Cellular Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules; however, at high concentrations, they can induce cellular damage and trigger apoptosis. nih.gov Several chalcone derivatives exert their pro-apoptotic effects by modulating intracellular ROS levels.

The chalcone derivative 2'-hydroxy-4',5'-dimethoxychalcone (B1253414) (HDMC) was found to induce apoptosis in non-small cell lung cancer cells by elevating cellular ROS levels. researchgate.net This increase in ROS subsequently leads to the upregulation of transcription factors that promote apoptosis. researchgate.net Similarly, studies on 2-hydroxy-3′,5,5′-trimethoxychalcone (DK-139) demonstrated that it increases the production of ROS, which in turn leads to DNA damage and activation of the caspase cascade, culminating in apoptosis. mdpi.com Pre-treatment with an ROS scavenger, N-acetyl cysteine, was able to reduce the apoptotic effects of DK-139, confirming the central role of ROS in its mechanism of action. mdpi.com

Cell Cycle Regulation and Arrest

In addition to inducing apoptosis, another key anticancer mechanism of chalcones is their ability to interfere with the cell cycle, leading to cell cycle arrest and preventing cancer cell proliferation. nih.govanalis.com.my

A study involving several 2'-hydroxychalcone derivatives demonstrated their ability to cause cell cycle arrest in the G2/M phase in HCT116 human colon cancer cells. nih.govresearchgate.net The compounds, including 2'-hydroxy-4-methylchalcone (B103711) (an isomer of the subject compound), were analyzed for their effect on cell cycle distribution.

Table 1: Effect of 2'-Hydroxychalcone Derivatives on Cell Cycle Distribution in HCT116 Cells

| Compound | Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|---|

| Control | - | 58.4 | 20.3 | 21.3 |

| C1 (2'-hydroxy-4-methylchalcone) | 37.07 µM | 45.2 | 15.1 | 39.7 |

| C2 (2',4-dihydroxychalcone) | 142.30 µM | 40.1 | 12.5 | 47.4 |

| C3 (4-carboxy-2'-hydroxychalcone) | 156.40 µM | 38.7 | 10.9 | 50.4 |

Data sourced from Pande, A. N., et al. (2017). nih.govresearchgate.net

Inhibition of Specific Molecular Targets and Signaling Pathways

The diverse biological effects of chalcones stem from their ability to interact with and inhibit a wide array of specific molecular targets and signaling pathways that are often dysregulated in cancer.

Kinase Inhibition (e.g., Aurora Kinase, Protein Kinase C, IKKβ)

Protein kinases are critical regulators of cell signaling, and their aberrant activity is a common driver of cancer. Chalcones have been identified as inhibitors of several important kinases.

Aurora Kinase: Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and cell death. nih.gov While some synthetic chalcones, such as certain chromenyl chalcones, have been identified as inhibitors of both Aurora A and B kinases, specific data on the inhibitory activity of this compound against Aurora kinases is not currently available. hilarispublisher.com

Protein Kinase C (PKC): PKC is a family of kinases involved in various cellular processes, including proliferation and differentiation. Flavonoids, the broader class of compounds to which chalcones belong, have been reported to be inhibitors of PKC. nih.gov More specifically, direct inhibition of PKC has been demonstrated for chalcones like broussochalcone A, which was found to interact with the catalytic domains of the enzyme. hilarispublisher.com

IκB Kinase β (IKKβ): IKKβ is a crucial kinase in the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. scispace.com Inhibition of IKKβ prevents the activation of NF-κB, promoting apoptosis. Several natural chalcones, including butein (B1668091) and licochalcone A, have been shown to directly inhibit IKKβ activity. scispace.com Furthermore, the synthetic derivative 2-hydroxy-3′,5,5′-trimethoxychalcone suppresses the NF-κB pathway by reducing the phosphorylation of IKKα/β. researchgate.net

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. researchgate.net In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, making them a promising class of anticancer drugs. nih.gov

Research has directly linked 2'-hydroxychalcone derivatives to the inhibition of HDAC enzymes. nih.govresearchgate.net In a study assessing their anticancer mechanisms, several 2'-hydroxychalcones were tested for their ability to inhibit whole-cell HDAC activity in HCT116 cells. The results demonstrated a clear inhibitory effect, suggesting that epigenetic modification is a key component of their anticancer action. nih.govresearchgate.net

Table 2: Histone Deacetylase (HDAC) Inhibition by 2'-Hydroxychalcone Derivatives

| Compound | Structure | IC₅₀ (µM) |

|---|---|---|

| C1 | 2'-hydroxy-4-methylchalcone | 105.03 |

| C2 | 2',4-dihydroxychalcone | 140.10 |

| C3 | 4-carboxy-2'-hydroxychalcone | 128.00 |

IC₅₀ values represent the concentration required to inhibit 50% of HDAC enzyme activity in HCT116 cells. Data sourced from Pande, A. N., et al. (2017). nih.govresearchgate.net

Tubulin Polymerization Interference

While the direct interference of this compound with tubulin polymerization is not extensively detailed in the provided search results, the broader class of chalcones is well-recognized for its antimitotic effects through the disruption of the tubulin-microtubule system. researchgate.net Synthetic chalcone derivatives have been identified as inhibitors of tubulin polymerization, a mechanism that contributes to their anticancer properties. nih.govmdpi.com For instance, certain chalcones have been shown to bind to the colchicine (B1669291) site on tubulin, leading to the inhibition of microtubule assembly. csic.es This interference with tubulin dynamics can arrest the cell cycle and induce apoptosis in cancer cells. ljmu.ac.uk Although specific data for this compound is not available, the established activity of related chalcones suggests a potential for this compound to act as a tubulin polymerization inhibitor.

Research on Antioxidant Properties

The antioxidant potential of chalcones, including those with hydroxyl and methyl substitutions, has been a subject of significant research. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to evaluate this activity. scispace.comijasrm.comnih.govresearchgate.net Studies on various chalcone derivatives demonstrate that their ability to scavenge free radicals is influenced by their chemical structure, particularly the presence and position of hydroxyl groups. nih.govnih.gov For example, a study on 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC), a compound structurally related to this compound, reported a significant DPPH radical scavenging activity with an IC50 value of 50.2 ± 2.8 μM. researchgate.netoup.com This indicates that the presence of hydroxyl and methyl groups on the chalcone scaffold contributes to its antioxidant capacity. The antioxidant activity of these compounds generally increases with concentration. researchgate.netoup.com

Table 1: DPPH Radical Scavenging Activity of a Related Chalcone

| Compound | IC50 (μM) |

| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | 50.2 ± 2.8 researchgate.netoup.com |

| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) | 75.8 ± 2.5 researchgate.netoup.com |

This interactive table provides data on the DPPH radical scavenging activity of FMC and FMF, highlighting their antioxidant potential.

Beyond direct radical scavenging, chalcones can also exert antioxidant effects by modulating endogenous antioxidant systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses. ljmu.ac.ukfrontiersin.org Activation of Nrf2 leads to the expression of various antioxidant and cytoprotective genes. ljmu.ac.ukfrontiersin.org Studies on 2',5'-dihydroxychalcone (B1234639), a related compound, have shown that it can trigger the Nrf2 transcriptional response. nih.govnih.gov This activation, however, was found to be independent of reactive oxygen species (ROS). nih.govnih.gov

Furthermore, chalcones have been shown to increase cellular levels of glutathione (B108866) (GSH), a critical endogenous antioxidant. nih.govnih.gov The increase in GSH levels induced by 2',5'-dihydroxychalcone is mediated by both ROS-dependent and ROS-independent pathways, involving the activation of JNK and p38MAPK signaling. nih.govnih.gov Hesperidin (B1673128) methylchalcone has also been observed to inhibit the depletion of reduced glutathione levels induced by UVB irradiation by maintaining the expression of glutathione peroxidase-1 and glutathione reductase. chemfaces.com These findings suggest that chalcones, likely including this compound, can enhance the cellular antioxidant defense system through multiple mechanisms.

Research on Anti-inflammatory Activities

Chalcones have demonstrated significant anti-inflammatory properties through the modulation of various inflammatory mediators. nih.gov Cyclooxygenase (COX) enzymes, particularly COX-2, are key enzymes in the synthesis of prostaglandins, which are crucial mediators of inflammation. researchgate.netnih.gov Several synthetic chalcone derivatives have been shown to inhibit both COX-1 and COX-2 enzymes. nih.gov For example, 5′-Chloro-2′-hydroxy-4′6′-dimethyl-3, 4, 5 -Trimethoxy-chalcone exhibited inhibitory activity against both COX-1 and COX-2 with IC50 values of 87.6 µM and 88.0 µM, respectively. nih.gov

Tumor necrosis factor-alpha (TNF-α) is another critical pro-inflammatory cytokine. mdpi.com A study on a synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone, demonstrated its ability to inhibit TNF-α-induced gene promoter activity. researchgate.net Furthermore, 5′-Chloro-2′-hydroxy-4′6′-dimethyl-3, 4, 5 -Trimethoxy-chalcone was also found to inhibit TNF-α with an IC50 in the range of 5–10 µM. nih.gov Hesperidin methylchalcone has also been shown to inhibit the production of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. chemfaces.com These findings highlight the potential of chalcones to mitigate inflammation by targeting key inflammatory enzymes and cytokines.

Table 2: Inhibition of Inflammatory Mediators by a Related Chalcone Derivative

| Compound | Target | IC50 |

| 5′-Chloro-2′-hydroxy-4′6′-dimethyl-3, 4, 5 -Trimethoxy-chalcone | COX-1 | 87.6 µM nih.gov |

| COX-2 | 88.0 µM nih.gov | |

| TNF-α | 5–10 µM nih.gov |

This interactive table summarizes the inhibitory concentrations of a chalcone derivative against key inflammatory mediators.

The anti-inflammatory effects of chalcones have been validated in preclinical in vivo models of inflammation, such as the carrageenan-induced paw edema model. inotiv.comencyclopedia.pub This model is widely used to assess the anti-inflammatory potential of new compounds. nih.govnih.gov The injection of carrageenan induces a localized inflammatory response characterized by edema, which can be quantified. inotiv.comnih.gov Studies have shown that various chalcone derivatives can effectively reduce carrageenan-induced paw edema in rats. grafiati.com For instance, a study on 2'-hydroxy-4-methoxy-5'-methylchalcone demonstrated its anti-inflammatory activity in this model. grafiati.com The ability of these compounds to reduce edema formation further substantiates their anti-inflammatory properties observed in in vitro assays.

Research on Neuroprotective and Central Nervous System (CNS) Activities

The therapeutic potential of chalcones, a class of compounds belonging to the flavonoid family, has been a subject of growing interest in medicinal chemistry. nih.gov Among these, this compound and its derivatives have been investigated for their effects on the central nervous system, with preclinical studies pointing towards a range of promising neuroprotective activities. These compounds are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. nih.gov

Anxiolytic-Like Effects in Preclinical Behavioral Models

Anxiety disorders are highly prevalent and require the development of new therapeutic agents with improved efficacy and fewer side effects. nih.gov Research into chalcone derivatives has identified their potential as anxiolytic agents.

In a study evaluating a series of synthetic chalcone derivatives, 5′-methyl-2′-hydroxychalcone demonstrated notable anxiolytic-like effects in mice subjected to the elevated plus-maze (EPM) test. nih.gov The EPM is a widely used behavioral model for assessing anxiety in rodents, based on their natural aversion to open and elevated spaces. jddtonline.infomdpi.com Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze. jddtonline.info

The mechanism underlying these anxiolytic effects may involve the interaction of these compounds with the γ-aminobutyric acid A (GABA-A) receptor, a key target for benzodiazepines, which are common anxiolytic drugs. nih.gov For instance, certain 2'-hydroxychalcone derivatives have been found to bind to the benzodiazepine (B76468) binding site of the GABA-A receptor, suggesting a similar mode of action. nih.gov The natural chalcone isoliquiritigenin, for example, acts as a positive allosteric modulator at this site. nih.gov This interaction is significant as the GABAergic system plays a crucial role in mediating anxiety. nih.gov

Table 1: Anxiolytic-Like Activity of this compound in Preclinical Models

| Compound | Preclinical Model | Observed Effect | Potential Mechanism |

| 5′-methyl-2′-hydroxychalcone | Elevated Plus-Maze (EPM) in mice | Exerted anxiolytic-like effects. nih.gov | Interaction with the benzodiazepine binding site of the GABA-A receptor. nih.govnih.gov |

Antidepressant-Like Activities in Preclinical Behavioral Models

In addition to anxiolytic properties, chalcones have been explored for their potential antidepressant effects. Preclinical behavioral models, such as the tail suspension test, are employed to screen for antidepressant-like activity. nih.gov

Studies have shown that the core chalcone structure itself can exhibit antidepressant-like activities in such models. nih.gov The potential mechanisms for these effects are multifaceted. One proposed mechanism involves the modulation of brain monoamines. Some flavonoids are thought to exert their antidepressant effects by inhibiting the reuptake of these neurotransmitters or by inhibiting the activity of monoamine oxidases (MAO), enzymes responsible for their degradation. nih.gov

Monoamine oxidase A (MAO-A) is a key enzyme in the degradation of neurotransmitters like serotonin (B10506) and norepinephrine, making it a significant target for antidepressant drugs. nih.gov The inhibition of MAO-A can increase the levels of these monoamines in the brain, which is a well-established strategy for treating depression.

Several studies have highlighted the potential of chalcone derivatives as MAO-A inhibitors. nih.govresearchgate.net For example, morpholine-substituted chalcones have demonstrated significant MAO-A inhibitory potential. researchgate.net Furthermore, research on a series of 2'-hydroxychalcones identified them as effective inhibitors of both MAO-A and its isoform, MAO-B. nih.gov These findings suggest that the antidepressant-like effects observed with some chalcones could be, at least in part, attributed to their ability to inhibit MAO-A. nih.gov

Table 2: Antidepressant-Like Activity and MAO-A Inhibition by Chalcone Derivatives

| Compound/Class | Preclinical Model/Assay | Observed Effect |

| Chalcone Nucleus | Tail Suspension Test in mice | Revealed antidepressant-like activities. nih.gov |

| 2'-Hydroxychalcones | In vitro enzyme inhibition assay | Potent inhibitors of human MAO-A. nih.gov |

| Morpholine-substituted chalcones | In vitro enzyme inhibition assay | Displayed MAO-A inhibitory potential. researchgate.net |

Antinociceptive and Analgesic Research

The search for novel analgesics with improved safety profiles is a critical area of pharmaceutical research. nih.gov Chalcones have emerged as promising candidates for the development of new drugs with central nervous system actions, including antinociceptive (pain-relieving) properties. nih.gov

A study investigating the pharmacological effects of various chalcone derivatives found that the novel compound 5′-methyl-2′-hydroxy-3′-nitrochalcone exhibited significant antinociceptive activity. nih.gov This activity was observed in both chemical (writhing test) and thermal (hot plate test) models of acute pain in mice, indicating a broad-spectrum analgesic potential. nih.gov The mechanisms underlying the antinociceptive effects of chalcones are still under investigation but may involve interactions with various targets within the central and peripheral nervous systems. For instance, the chalcone nucleus has been reported to have a moderate affinity for the μ-opioid receptor, which is a primary target for many potent analgesics. nih.gov

Investigation of Enzyme Inhibition Relevant to Neurodegenerative Disorders (e.g., Acetylcholinesterase, Catechol-O-methyltransferase, MAO-B)

Neurodegenerative diseases like Alzheimer's and Parkinson's are complex conditions that often involve multiple pathological pathways, including neurotransmitter imbalances and oxidative stress. nih.govfrontiersin.org Consequently, multi-target drugs that can simultaneously modulate several key enzymes are of great interest. nih.gov Chalcone derivatives have been identified as potential multi-target agents due to their ability to inhibit enzymes such as acetylcholinesterase (AChE), catechol-O-methyltransferase (COMT), and monoamine oxidase B (MAO-B). acs.org

Inhibition of AChE, which breaks down the neurotransmitter acetylcholine, is a primary strategy for managing Alzheimer's disease. frontiersin.org Hesperidin methylchalcone, a derivative, has been shown to inhibit AChE. frontiersin.orgresearchgate.net

MAO-B is another crucial target, particularly in Parkinson's disease, as its inhibition can help preserve dopamine (B1211576) levels in the brain. acs.org A series of 2'-hydroxychalcones were identified as potent, selective, and reversible inhibitors of human MAO-B. nih.gov Molecular modeling studies have provided insights into how these chalcones bind to the active site of the enzyme. nih.gov Similarly, computational studies have predicted that certain chalcone derivatives can act as inhibitors of COMT, another enzyme involved in dopamine metabolism. acs.org

Table 3: Inhibition of Enzymes Relevant to Neurodegenerative Disorders by Chalcone Derivatives

| Enzyme Target | Chalcone Derivative(s) | Key Findings | Reference(s) |

| Acetylcholinesterase (AChE) | Hesperidin methylchalcone | Showed significant inhibitory effect. | frontiersin.orgresearchgate.net |

| Monoamine Oxidase B (MAO-B) | 2'-Hydroxychalcones | Acted as potent, selective, and reversible inhibitors of human MAO-B. | nih.gov |

| Catechol-O-methyltransferase (COMT) | Various chalcone derivatives | Predicted to act as inhibitors based on molecular docking studies. | acs.org |

Research on Antiparasitic Activities

Chalcones have demonstrated a broad spectrum of pharmacological activities, including promising antiparasitic effects. nih.gov A series of methoxylated 2'-hydroxychalcones were synthesized and tested against several parasites, including Trypanosoma brucei (the causative agent of African trypanosomiasis), Trypanosoma cruzi (which causes Chagas disease), and Leishmania infantum (a cause of leishmaniasis). nih.govunimore.it

Several of these compounds were found to be potent and selective inhibitors of T. brucei. nih.gov The position of the methoxy (B1213986) groups on the B-ring of the chalcone structure appeared to be a key determinant of their anti-trypanosomal activity, while substitutions on the A-ring did not significantly alter their efficacy. unimore.it In addition to their direct effects on parasites, some chalcone derivatives have also been investigated for their neuroprotective properties in the context of parasitic diseases that affect the central nervous system, such as cerebral malaria. nih.gov

Table 4: Antiparasitic Activity of 2'-Hydroxychalcone Derivatives

| Parasite | Chalcone Derivatives | Observed Effect |

| Trypanosoma brucei | Methoxylated 2'-hydroxychalcones | Potent and selective inhibition. nih.gov |

| Trypanosoma cruzi | Methoxylated 2'-hydroxychalcones | Moderate activity observed. unimore.it |

| Leishmania infantum | Methoxylated 2'-hydroxychalcones | Evaluated for activity. nih.govunimore.it |

Antimalarial Activity Studies (e.g., Plasmodium falciparum)

While direct studies on the antiplasmodial activity of this compound are not prominent in the reviewed literature, research on closely related derivatives suggests potential activity. Chalcones, in general, are recognized for their antimalarial properties, often targeting the cysteine proteases of the parasite or inhibiting the bc1 complex and complex II of Plasmodium falciparum mitochondria. nih.gov

A study on natural products identified 2'-hydroxy-4'-methoxy-5'-methylchalcone , a compound with a similar substitution pattern, as having activity against the erythrocytic stages of Plasmodium falciparum. Further investigation into this methoxylated analogue revealed its inhibitory concentrations against the parasite.

Table 1: Antimalarial Activity of a this compound Analogue

| Compound | Target Organism | IC50 (µg/mL) |

| 2'-Hydroxy-4'-methoxy-5'-methylchalcone | Plasmodium falciparum | 0.31 |

Data sourced from Grafiati. grafiati.com

The general class of chalcones has shown significant potential in combating both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov This suggests that the this compound scaffold is a promising area for further antimalarial research and development. nih.govsemanticscholar.org

Antileishmanial and Trypanocidal Activity Research

The therapeutic potential of chalcones extends to other protozoal infections, including leishmaniasis and trypanosomiasis. nih.govljmu.ac.uk Although specific data for this compound is scarce, the activity of related compounds highlights the importance of the chalcone structure in targeting these parasites. For instance, 2',4,2'-trihydroxy-5'-methylchalcone demonstrated significant anti-Candida activity, indicating the potential for broad antimicrobial effects which can sometimes extend to antiprotozoal activity.

Research on other chalcone derivatives has shown potent activity against various Leishmania species. Licochalcone, for example, inhibits the growth of both promastigote and amastigote forms of Leishmania major and Leishmania donovani. frontiersin.org Synthetic quinolinone-chalcone hybrids have also displayed significant activity against Leishmania infantum, with IC50 values as low as 1.3 µM. ljmu.ac.uk Similarly, certain naphthoquinone derivatives have shown trypanocidal activity against Trypanosoma cruzi that is more potent than the current drug benznidazole. inca.gov.br

One study investigating chalcones from Blepharocalyx salicifolius reported IC50 values against Leishmania (L.) amazonensis amastigotes as low as 2.19 µg/mL for a specific chalcone derivative. scielo.br These findings underscore the potential of the chalcone scaffold, including derivatives of this compound, as a source of new antileishmanial and trypanocidal agents. frontiersin.org

Other Biological Activity Research Areas

Immunoregulatory Studies

The anti-inflammatory and immunomodulatory properties of chalcones are well-documented. semanticscholar.orgljmu.ac.uknih.gov These effects are often mediated through the inhibition of key inflammatory pathways and enzymes, such as cyclooxygenases (COX) and lipoxygenase, and the suppression of pro-inflammatory cytokines. ljmu.ac.uknih.gov

While direct immunoregulatory studies on this compound are limited, research on 4,2',5'-trihydroxy-4'-methoxychalcone (TMC) , a structurally related chalcone from Dalbergia odorifera, provides significant insight into potential mechanisms. nih.gov TMC was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This was achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Furthermore, TMC inhibited the production of the pro-inflammatory cytokines tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov The underlying mechanism for these effects involves the induction of heme oxygenase-1 (HO-1), a potent anti-inflammatory enzyme, through the activation of the Nrf2 transcription factor. nih.gov The study confirmed that the anti-inflammatory effects of TMC were partially reversed by an HO-1 inhibitor, cementing the role of this pathway. nih.gov Other chalcones have been shown to exert anti-inflammatory effects by downregulating NF-κB signaling, which in turn reduces the expression of iNOS, COX-2, and pro-inflammatory cytokines like IL-1β and IL-6. nih.gov

Table 2: Immunomodulatory Effects of a Structurally Related Chalcone (TMC)

| Compound | Biological Effect | Mechanism of Action | Cell Model |

| 4,2',5'-trihydroxy-4'-methoxychalcone (TMC) | Inhibition of NO, PGE2, TNF-α, IL-1β | Induction of HO-1 via Nrf2 pathway; Inhibition of iNOS and COX-2 expression | Murine Macrophages |

Data sourced from International Immunopharmacology. nih.gov

Research on Cardiovascular Modulatory Effects

Chalcone derivatives have been investigated for their effects on the cardiovascular system, with many exhibiting vasorelaxant properties. biointerfaceresearch.com These effects are critical for managing conditions like hypertension. Approved chalcone-based drugs, such as hesperidin methylchalcone, are used to treat chronic venous insufficiency, highlighting the clinical relevance of this compound class in cardiovascular health. semanticscholar.orgmdpi.com

Interaction with Plasma Proteins and Implications for Biological Availability

The bioavailability and pharmacokinetic profile of a compound are significantly influenced by its binding to plasma proteins, most notably human serum albumin (HSA). nih.govnih.gov HSA is the most abundant protein in blood plasma and acts as a transport vehicle for numerous endogenous and exogenous substances, including many drugs. frontiersin.org The binding of a drug to HSA affects its distribution, metabolism, and half-life; stronger binding generally leads to a lower concentration of the free, active drug but a longer duration of action. nih.govnih.gov

Flavonoids, including chalcones, are known to bind to HSA, typically at one of two principal ligand-binding sites known as Sudlow's Site I (in subdomain IIA) and Site II (in subdomain IIIA). nih.gov The affinity of this binding is dependent on the specific chemical structure of the compound. Factors such as hydrophobicity and the presence and position of functional groups like hydroxyl and methyl groups can significantly alter the binding constant. nih.gov For instance, adding a methyl group to the flavone (B191248) scaffold has been shown to increase binding affinity to HSA by 2.3 to 2.9-fold. nih.gov

While specific studies detailing the interaction between this compound and HSA are not available, the general principles of flavonoid-protein binding suggest that it would likely bind to HSA. The presence of the methyl group on the A-ring could potentially enhance its binding affinity compared to an unsubstituted chalcone, which may have positive implications for its pharmacokinetic profile. However, without experimental data, its specific binding affinity and the impact on its biological availability remain theoretical.

Structure Activity Relationship Sar Studies

Influence of Functional Groups and Substitution Patterns on Biological Efficacy

The biological activity of chalcones, including 2'-Hydroxy-5'-methylchalcone, is significantly modulated by the types and positions of various functional groups on their aromatic rings. ontosight.aimbl.or.kr

Role of Hydroxyl and Methyl Groups

The hydroxyl (-OH) and methyl (-CH3) groups are fundamental to the biological profile of this compound. The 2'-hydroxy group, in particular, is often considered a key feature for the bioactivity of many chalcones. acs.org This is attributed to its ability to form a hydrogen bond with the carbonyl group, which can influence the molecule's conformation and interaction with biological targets. researchgate.net The presence of hydroxyl groups is often essential for activities such as inhibiting the growth of Candida species. jomardpublishing.comnih.gov For instance, a study on various hydroxychalcones revealed that the presence of hydroxyl groups at positions C-2, C-4, and C-2' was crucial for anti-Candida activity. nih.gov Specifically, 2,4,2'-trihydroxy-5'-methylchalcone demonstrated the most potent anti-Candida effects. jomardpublishing.comnih.gov

The methyl group at the 5' position also plays a role in modulating the compound's properties. ontosight.ai While the hydroxyl group often contributes to antioxidant potential, the methyl group can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with intracellular targets. ontosight.ainih.gov The substitution of methyl or methoxy (B1213986) groups on the benzene (B151609) ring does not appear to hinder glycosylation by certain enzymes, a process that can improve a compound's water solubility and stability. mbl.or.kr

Impact of Halogenation

The introduction of halogen atoms, such as chlorine (Cl) or bromine (Br), into the chalcone (B49325) structure can significantly impact its biological efficacy. Studies have shown that halogen substituents can enhance the antimicrobial and antiproliferative effects of 2'-hydroxychalcones. researchgate.net For example, the presence of a chloro substituent in the structure of synthesized 2'-hydroxychalcone (B22705) molecules improved their effectiveness, particularly against aggressive breast cancer cell lines. researchgate.net

In a series of 2'-hydroxychalcones evaluated for their inhibitory activity against human acetylcholinesterase (AChE), compounds with halogen substituents (Br/Cl) on the B ring, in combination with methoxy groups on the A ring, showed the greatest activity. nih.gov This suggests that the electron-withdrawing nature and the size of the halogen atom can lead to more favorable interactions with the active site of the enzyme. nih.gov

Significance of A and B Ring Substituents

The substitution patterns on both the A and B rings of the chalcone scaffold are critical in determining the type and potency of its biological activity. mbl.or.kr

Ring A: The A ring, which contains the 2'-hydroxy-5'-methyl substitution pattern in the titular compound, is crucial. Studies on various chalcones have shown that modifications on this ring significantly influence their activity. For instance, in a series of chalcones, the presence of methoxy groups at the C-4' and C-6' positions in the A ring generally led to higher activity as inhibitors of human acetylcholinesterase. nih.gov This is consistent with the observation that electron-donating groups can be beneficial for the activity of certain enzyme inhibitors. nih.gov For antibacterial activity, a 2',4'-dihydroxylated A ring was identified as a key pharmacophoric element. acs.org

Ring B: The B ring substituents also play a vital role. The nature of the substituent on the B ring can modulate the electronic properties and steric profile of the entire molecule, thereby influencing its interaction with biological targets. For example, in the context of acetylcholinesterase inhibition, halogen substituents on the B ring were found to be beneficial. nih.gov For antibacterial chalcones, lipophilic substituents on the B ring were found to be important for their activity against Staphylococcus aureus. mdpi.com

Computational Approaches to SAR Elucidation

Computational methods are increasingly being used to understand and predict the structure-activity relationships of chalcones, providing valuable insights that complement experimental studies.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For this compound and its analogs, docking studies have been employed to investigate their interactions with various biological targets, such as enzymes and receptors.

For instance, molecular docking studies have been used to explore the interactions of chalcone derivatives with estrogen receptor alpha (ERα), a key target in breast cancer therapy. mdpi.com In one study, a series of 2'-hydroxychalcones were docked into a model of human butyrylcholinesterase (BChE), revealing that the most active compounds were able to bind effectively within the enzyme's active site. nih.gov These studies help to visualize the binding modes and identify key amino acid residues involved in the interaction, providing a rational basis for the observed biological activities. mdpi.com Docking studies of flavonoids with α-glucosidase have also been performed to understand their inhibitory potential. arabjchem.org

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. mdpi.com A pharmacophore model can be generated based on the structures of known active molecules (ligand-based) or from the structure of the biological target in complex with a ligand (structure-based). mdpi.com

This approach has been applied to chalcone derivatives to understand the key features required for their interaction with specific targets. biointerfaceresearch.com For example, a 3D structure-based pharmacophore model was derived from the complex of estrogen receptor α with tamoxifen (B1202) to understand the important chemical interactions. mdpi.com By mapping new chalcone derivatives onto this pharmacophore, researchers can predict their potential to interact with the receptor. mdpi.com Pharmacophore models can also be developed for a series of chalcone derivatives to identify common features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions that are crucial for their biological effects. biointerfaceresearch.com This information is invaluable for the design of new, more potent analogs. nih.gov

Interactive Data Table: Summary of SAR Findings for 2'-Hydroxychalcone Derivatives

| Structural Feature | Influence on Biological Activity | Supporting Evidence |

| 2'-Hydroxy Group | Often crucial for activity, participates in intramolecular hydrogen bonding. acs.orgresearchgate.net | Essential for anti-Candida activity. jomardpublishing.comnih.gov |

| 5'-Methyl Group | Modulates lipophilicity and membrane permeability. ontosight.ainih.gov | --- |

| Halogenation (B Ring) | Can enhance antimicrobial and anticancer efficacy. researchgate.netnih.gov | Improved activity against breast cancer cell lines and acetylcholinesterase. researchgate.netnih.gov |

| Methoxy Groups (A Ring) | Generally increases acetylcholinesterase inhibitory activity. nih.gov | Compounds with 4',6'-dimethoxy substitution were more active. nih.gov |

| Lipophilic Substituents (B Ring) | Important for antibacterial activity. mdpi.com | --- |

| 2',4'-Dihydroxylation (A Ring) | Key pharmacophoric element for antibacterial activity. acs.org | --- |

Correlation between Chemical Structure and Specific Biological Activities

The structural framework of this compound, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, provides a versatile scaffold for investigating structure-activity relationships (SAR). scispace.com Modifications to this basic structure, including the position and nature of substituents on the aromatic rings, have been shown to significantly influence its biological activities, which encompass antimicrobial, anticancer, anti-inflammatory, and acetylcholinesterase inhibitory effects. ontosight.airesearchgate.netnih.govnih.gov

Antimicrobial and Antifungal Activity:

Research into the antimicrobial properties of chalcone derivatives has revealed critical structural features necessary for activity. For instance, the presence of hydroxyl groups at specific positions is essential. Studies have shown that for anti-Candida activity, hydroxyl groups at the C-2, C-4, and C-2' positions are important. jomardpublishing.com The derivative 2,4,2'-trihydroxy-5'-methylchalcone demonstrated the most potent activity against various Candida species. jomardpublishing.com This compound was also found to be highly effective against a range of Gram-positive bacteria, including streptococci, staphylococci, and lactobacilli, with minimum inhibitory concentrations (MICs) between 25.0-50.0 µg/mL. nih.gov Further studies on methicillin-resistant Staphylococcus aureus (MRSA) confirmed the antibacterial potential of 2,4,2'-trihydroxy-5'-methylchalcone, which exhibited MICs of 25.0-50.0 µg/mL. nih.gov

SAR analyses indicate that a 2',4'-dihydroxylated A ring and a lipophilic substituted B ring are key pharmacophoric elements for antibacterial activity against Gram-positive pathogens. acs.org The presence of the 2'-hydroxy group on the chalcone scaffold is considered particularly important for this activity. acs.org However, increasing the number of hydroxyl groups can be detrimental; for example, 2',4',6'-trihydroxy chalcones showed significantly reduced activity compared to their 2',4'-dihydroxy counterparts, likely due to increased hydrophilicity which hinders bacterial membrane penetration. acs.org

| Compound | Biological Activity | Key Structural Features & Findings | Citations |

| 2,4,2'-Trihydroxy-5'-methylchalcone | Anti-Candida | Presence of hydroxyl groups at C-2, C-4, and C-2' positions is crucial for activity. Showed the most intensive anti-Candida activity among derivatives tested. | jomardpublishing.com |

| 2,4,2'-Trihydroxy-5'-methylchalcone | Antibacterial (Gram-positive bacteria) | Inhibited streptococci, staphylococci, and lactobacilli at 25.0-50.0 µg/mL. | nih.gov |

| 2,4,2'-Trihydroxy-5'-methylchalcone | Antibacterial (MRSA) | Exhibited MICs of 25.0-50.0 µg/ml against 20 tested strains. | nih.gov |

| Chalcone Derivatives | Antibacterial (Gram-positive) | A 2',4'-dihydroxylated A ring and a lipophilic substituted B ring are important. The 2'-hydroxy group is a key feature. | acs.org |

| 2',4',6'-Trihydroxy Chalcones | Antibacterial (Gram-positive) | Showed significantly decreased activity compared to 2',4'-dihydroxy chalcones, suggesting excess hydrophilicity is unfavorable. | acs.org |

Anti-inflammatory Activity:

The anti-inflammatory potential of 2'-hydroxychalcone derivatives is linked to their ability to inhibit key inflammatory mediators. Several derivatives have been shown to suppress the production of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α). researchgate.net For example, 2',4-dihydroxy-4'-methoxychalcone, 2',4-dihydroxy-6'-methoxychalcone, and 2'-hydroxy-4'-methoxychalcone (B191446) demonstrated potent inhibition of TPA-induced PGE2 production by suppressing cyclooxygenase-2 (COX-2) induction. researchgate.net These compounds also inhibited the expression of inducible nitric oxide synthase (iNOS) and TNF-α mRNA. researchgate.net The mechanism often involves the inhibition of NF-κB and AP-1 activation. researchgate.net Other studies have highlighted that chalcones can inhibit COX and 5-lipoxygenase. nih.govfrontiersin.org The presence of a 5′-chloro-2′-hydroxy-4′6′-dimethyl substitution pattern has been associated with potent anti-inflammatory effects. jomardpublishing.comnih.govfrontiersin.org

| Compound/Derivative Class | Biological Activity | Key Structural Features & Findings | Citations |

| 2',4-Dihydroxy-4'-methoxychalcone | Anti-inflammatory | Potently inhibited TPA-induced PGE2 production via COX-2 suppression. Inhibited NO and TNF-α production. | researchgate.net |

| 2',4-Dihydroxy-6'-methoxychalcone | Anti-inflammatory | Potently inhibited TPA-induced PGE2 production via COX-2 suppression. Inhibited NO and TNF-α production. | researchgate.net |

| 2'-Hydroxy-4'-methoxychalcone | Anti-inflammatory | Potently inhibited TPA-induced PGE2 production via COX-2 suppression. Inhibited NO and TNF-α production. | researchgate.net |

| 5′-Chloro-2′-hydroxy-4′6′-dimethyl Chalcones | Anti-inflammatory | Exhibited potent anti-inflammatory activity, with one derivative showing 90% inhibition of carrageenan-induced paw edema. | jomardpublishing.comnih.govfrontiersin.org |

Anticancer Activity:

The anticancer activity of chalcones is attributed to various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and tubulin inhibition. nih.gov SAR studies have shown that the substitution pattern on the chalcone scaffold is critical. For instance, a study of 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone and its analogues revealed broad-spectrum anticancer activity against several human cancer cell lines. researchgate.net The precise positioning of hydroxyl, methoxy, and other groups influences the compound's interaction with cancer-related biological targets. ontosight.aiontosight.ai

Acetylcholinesterase (AChE) Inhibition:

A series of 2'-hydroxychalcones and 2'-hydroxy-4',6'-dimethoxychalcones have been evaluated as inhibitors of human acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Higher inhibitory activity was generally observed for compounds with methoxy substituents on the A ring and halogen substituents on the B ring. The most active compounds in one study exhibited IC50 values in the range of 40–85 µM. nih.gov These findings suggest that the 2'-hydroxychalcone scaffold is a promising starting point for developing new AChE inhibitors. nih.gov

| Compound/Derivative Class | Biological Activity | Key Structural Features & Findings | Citations |

| 2'-Hydroxychalcones | Acetylcholinesterase Inhibition | Methoxy substituents on the A ring and halogen substituents on the B ring generally enhanced activity. | nih.gov |

| 5′-Methyl-2′-hydroxychalcone | Anxiolytic-like effects | Exhibited anxiolytic properties in mouse models. | nih.gov |

| 5′-Methyl-2′-hydroxy-3′-nitrochalcone | Antinociceptive activity | Showed activity in acute chemical and thermal pain tests. | nih.gov |

Biotransformation and Metabolic Research

Microbial Biotransformation of Hydroxychalcones

Microorganisms are well-known for their versatile enzymatic machinery, capable of modifying a vast array of chemical structures. Research into the microbial transformation of chalcones, a class of compounds to which 2'-Hydroxy-5'-methylchalcone belongs, has revealed several key reactions. These include the reduction of the α,β-unsaturated bond, hydroxylation of the aromatic rings, and glycosylation.

The biotransformation of hydroxychalcones often leads to the formation of dihydrochalcones through the saturation of the double bond in the chalcone (B49325) backbone. While specific studies on the full range of metabolites for this compound are focused, research has successfully identified glycosylated derivatives as a significant biotransformation product.

Further research involving a related compound, 2′-hydroxy-2-methylchalcone, has demonstrated the formation of several glycosylated dihydrochalcones when subjected to biotransformation by entomopathogenic filamentous fungi. nih.gov This suggests that the initial reduction to a dihydrochalcone (B1670589) intermediate is a likely step in the metabolic pathway for similar chalcones.

In contrast, studies on a nitrated derivative, 2′-hydroxy-5′-methyl-3′-nitrochalcone, indicated that it was not effectively transformed by certain filamentous fungi, highlighting the influence of substituents on the chalcone skeleton on the amenability to microbial metabolism. researchgate.netresearchgate.net

Table 1: Identified Biotransformation Products of Substituted 2'-Hydroxychalcones

| Substrate | Microorganism | Biotransformation Product |

| This compound | Beauveria bassiana KCH J1.5 | 3-(4″-O-methyl-glucosyl)-2'-Hydroxy-5'-methylchalcone |

| This compound | Isaria fumosorosea KCH J2 | 3-(4″-O-methyl-glucosyl)-2'-Hydroxy-5'-methylchalcone |

| 2′-hydroxy-2-methylchalcone | Beauveria bassiana KCH J1.5 | Four different glycosylated dihydrochalcones |

| 2′-hydroxy-2-methylchalcone | Isaria fumosorosea KCH J2 | One glycosylated dihydrochalcone |

| 2′-hydroxy-2-methylchalcone | Isaria farinosa KCH J2.6 | Two different glycosylated dihydrochalcones |

| 2'-hydroxy-5'-methyl-3'-nitrochalcone | Filamentous fungi | No effective transformation observed |

This table summarizes findings from related studies to provide context on the types of biotransformation products observed.

The biotransformation of chalcones into their various metabolites is orchestrated by specific enzymes within the microorganisms. The key enzymatic reactions identified in the metabolism of hydroxychalcones include hydrogenation, hydroxylation, and glycosylation.

Hydrogenation: The reduction of the α,β-unsaturated double bond in the chalcone structure to form a dihydrochalcone is a common and often primary step in their microbial metabolism. This reaction is typically catalyzed by a class of enzymes known as ene-reductases, which belong to the Old Yellow Enzyme (OYE) family. mdpi.com These enzymes are flavin-dependent oxidoreductases that utilize NAD(P)H as a cofactor. mdpi.com The microbial reduction of 2-hydroxy-4′-methylchalcone in Gordonia sp. and Rhodococcus sp. cultures to its corresponding dihydrochalcone further supports the prevalence of this enzymatic action on hydroxychalcones. mdpi.com

Hydroxylation: The introduction of a hydroxyl (-OH) group onto the aromatic rings of the chalcone molecule is another significant enzymatic modification. This reaction is generally carried out by monooxygenases. For instance, the biotransformation of 2-hydroxy-4′-methylchalcone by Gordonia sp. and Rhodococcus sp. not only resulted in the expected dihydrochalcone but also a novel product that was both reduced and hydroxylated at the C-4 position. mdpi.com

Glycosylation: This process involves the attachment of a sugar moiety to the chalcone structure, a reaction catalyzed by glycosyltransferases. As observed with this compound, this can lead to the formation of glycosylated products. mdpi.com Glycosylation can significantly alter the physicochemical properties of the parent compound.

Exploration of Novel Metabolites and Their Research Implications

The generation of novel metabolites from this compound through microbial biotransformation opens up new avenues for research. Glycosylated and hydroxylated derivatives of chalcones often exhibit different properties compared to their parent aglycones. The attachment of a sugar moiety, for example, can influence the stability and bioavailability of the compound. mdpi.comnih.gov

The discovery of new metabolites necessitates their structural elucidation and subsequent investigation into their biological activities. The novel dihydrochalcones and their glycosides obtained from related hydroxychalcones are considered new, potentially biologically active compounds. nih.gov The exploration of these novel structures is crucial for understanding the structure-activity relationships within this class of compounds and for identifying new molecules with potential applications. The ability of microorganisms to produce unique and unpredictable products from hydroxychalcones highlights the potential of biotransformation as a tool for generating chemical diversity. mdpi.com

Advanced Analytical and Spectroscopic Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2'-Hydroxy-5'-methylchalcone. By analyzing the chemical shifts (δ), coupling constants (J), and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular structure can be constructed.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the chalcone (B49325) backbone is characteristically found at a low field (downfield), typically in the range of 190-195 ppm. The carbons of the aromatic rings and the double bond appear in the vinylic and aromatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and general chemical shift tables. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Cα-H | 7.4 - 7.8 (d) | 120 - 128 |

| Cβ-H | 7.8 - 8.2 (d) | 140 - 148 |

| Aromatic-H | 6.8 - 7.6 (m) | 115 - 160 |

| -OH | 12.0 - 13.0 (s, br) | - |

| -CH₃ | 2.3 - 2.5 (s) | 20 - 25 |

| C=O | - | 190 - 195 |

d: doublet, s: singlet, m: multiplet, br: broad Source: Approximations derived from general NMR chemical shift tables and data for related compounds. pdx.edulibretexts.orgpressbooks.pub

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional moieties.

The most prominent peaks would include a strong absorption band for the carbonyl (C=O) group of the ketone, typically appearing in the region of 1640-1680 cm⁻¹. ucla.edu The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the range of 3200-3600 cm⁻¹. docbrown.info The C=C stretching vibrations of the aromatic rings and the enone system are expected to appear in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and methyl groups would be observed around 2850-3100 cm⁻¹. ucla.edu

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (phenolic) | 3200 - 3600 | Broad, Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 2960 | Medium |

| C=O (ketone) | 1640 - 1680 | Strong |

| C=C (aromatic/alkene) | 1450 - 1600 | Medium to Strong |

| C-O (phenol) | 1200 - 1300 | Medium |

Source: General IR absorption tables and data for analogous compounds. ucla.edudocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Applications

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Chalcones, with their extended π-conjugated systems, exhibit strong UV-Vis absorption. The absorption spectrum is characterized by one or more intense bands, and the wavelength of maximum absorption (λmax) is sensitive to the substitution pattern on the aromatic rings. msu.edu

For this compound, the extensive conjugation involving the two aromatic rings and the α,β-unsaturated carbonyl system is expected to result in a λmax in the ultraviolet or near-visible region. The presence of the hydroxyl and methyl groups can cause slight shifts in the absorption maximum compared to the parent 2'-hydroxychalcone (B22705). For instance, a structurally related anticancer chalcone, 1-(4′-aminophenyl)-3-(4-N,N-dimethylphenyl)-2-propen-1-one (AMC), exhibits a λmax at approximately 398 nm. researchgate.net This information is valuable in quantitative analysis and in studies involving the interaction of the chalcone with other molecules, such as proteins or DNA, where changes in the UV-Vis spectrum can indicate binding. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value |

| λmax | ~320 - 400 nm |

| Molar Absorptivity (ε) | High (indicative of a conjugated system) |

Source: General principles of UV-Vis spectroscopy and data for related chalcone derivatives. msu.eduresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Electron ionization (EI) is a common technique that can lead to extensive fragmentation, providing valuable structural clues. The fragmentation of chalcones is often characterized by cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu

Key fragmentation pathways for this compound would likely involve the loss of the methyl group, the phenyl group, or the substituted hydroxyphenyl group. A predicted mass spectrum for the trimethylsilyl (B98337) (TMS) derivative of a precursor, 2'-Hydroxy-5'-methylacetophenone (B74881), shows significant fragments that can help infer the fragmentation of the final chalcone. The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment |

| 238 | [M]⁺ (Molecular Ion) |

| 223 | [M - CH₃]⁺ |

| 161 | [HOC₆H₃(CH₃)CO]⁺ |

| 134 | [C₆H₅CH=CHCO]⁺ |

| 121 | [HOC₆H₃(CH₃)]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Source: Based on general fragmentation patterns of ketones, aromatic compounds, and related chalcones. libretexts.orgmiamioh.eduraco.cat

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of chalcones and other phenolic compounds. sielc.comopenmedicinalchemistryjournal.com

In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with the addition of an acid (e.g., formic acid or phosphoric acid) to improve peak shape. sielc.comopenmedicinalchemistryjournal.com The retention time of this compound will depend on its polarity and the specific chromatographic conditions, including the column, mobile phase composition, and flow rate.

The purity of a sample of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. By integrating the area of the main peak and any impurity peaks, the percentage purity can be calculated. HPLC can also be coupled with a mass spectrometer (LC-MS) to provide both separation and mass information simultaneously, which is a powerful tool for the identification of the main compound and any impurities present.

Table 5: Typical HPLC Parameters for Chalcone Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase (e.g., C18, 5 µm) |